Cas no 1432230-23-3 ((S)-3-Phenylmorpholine Hydrochloride)

(S)-3-Phenylmorpholine Hydrochloride is a chiral morpholine derivative widely used as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. Its stereospecific structure makes it valuable for producing enantiomerically pure compounds, particularly in the development of active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is often employed in medicinal chemistry for its role in constructing biologically active molecules, including CNS-targeting drugs. High purity and consistent quality ensure reliable performance in research and industrial applications. Its versatility in organic synthesis underscores its importance in fine chemical and drug discovery processes.
(S)-3-Phenylmorpholine Hydrochloride structure
1432230-23-3 structure
Product Name:(S)-3-Phenylmorpholine Hydrochloride
CAS No:1432230-23-3
MF:C10H14ClNO
MW:199.677261829376
MDL:MFCD12910598
CID:858595
PubChem ID:73554169
Update Time:2025-11-06

(S)-3-Phenylmorpholine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-Phenyl-morpholine HCl
    • (S)-3-Phenylmorpholine Hydrochloride
    • (R)-3-Phenylmorpholine hydrochloride
    • (R)-3-Phenylmorpholine HCl
    • (3S)-3-Phenyl-morpholine hydrochloride
    • OR451059
    • AX8250983
    • A50773
    • (S)-3-PhenylmorpholineHydrochloride
    • (3S)-3-PHENYLMORPHOLINE HYDROCHLORIDE
    • 1432230-23-3
    • CS-0446510
    • MDL: MFCD12910598
    • Inchi: 1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1
    • InChI Key: BZPHPXWWVHPSOP-HNCPQSOCSA-N
    • SMILES: Cl.O1CCN[C@@H](C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 199.0763918g/mol
  • Monoisotopic Mass: 199.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3

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Additional information on (S)-3-Phenylmorpholine Hydrochloride

Comprehensive Overview of (S)-3-Phenylmorpholine Hydrochloride (CAS 1432230-23-3): Properties, Applications, and Industry Insights

(S)-3-Phenylmorpholine Hydrochloride (CAS 1432230-23-3) is a chiral organic compound gaining significant attention in pharmaceutical and chemical research due to its unique structural properties. As a morpholine derivative, it serves as a versatile intermediate in asymmetric synthesis and drug development. The (S)-enantiomer configuration enhances its selectivity in biological applications, making it valuable for designing targeted therapeutics.

The compound’s molecular structure combines a phenyl group with a morpholine ring, stabilized by hydrochloride salt formation. This configuration improves solubility and stability, critical for API formulation (Active Pharmaceutical Ingredient). Researchers frequently explore its role in kinase inhibitors and CNS-active compounds, aligning with trends in personalized medicine and neurodegenerative disease research.

Current industry discussions highlight the demand for chiral building blocks like (S)-3-Phenylmorpholine Hydrochloride to optimize drug efficacy while reducing side effects. Its CAS 1432230-23-3 identifier ensures precise tracking in regulatory documentation, a key concern for GMP-compliant synthesis. Analytical techniques such as HPLC chiral separation and X-ray crystallography are often employed to verify its enantiopurity.

Environmental and sustainability trends also impact its production. Green chemistry approaches, including catalytic asymmetric synthesis, are being adopted to minimize waste in manufacturing pharmaceutical intermediates. This aligns with the growing focus on ESG (Environmental, Social, Governance) metrics in the chemical sector.

Frequently searched questions include: "What is the melting point of (S)-3-Phenylmorpholine Hydrochloride?" (typically ~200°C with decomposition) and "How to store CAS 1432230-23-3?" (recommended: airtight, desiccated, at 2-8°C). Such queries reflect user needs for practical handling data, underscoring the compound’s laboratory relevance.

In drug discovery, (S)-3-Phenylmorpholine Hydrochloride is investigated for structure-activity relationship (SAR) studies, particularly in modulating dopamine receptors and serotonin transporters. These applications connect to trending topics like mental health therapeutics and neuropharmacology innovations.

The compound’s patent landscape reveals its inclusion in proprietary formulations, with recent filings emphasizing prodrug development and extended-release technologies. Intellectual property analysts monitor CAS 1432230-23-3 closely due to its potential in value-added generics.

Quality control protocols for (S)-3-Phenylmorpholine Hydrochloride often involve NMR spectroscopy and mass spectrometry to confirm molecular identity. Residual solvent analysis per ICH Q3C guidelines is another critical checkpoint, addressing industry concerns about impurity profiling.

Emerging applications include its use in ligand design for transition-metal catalysis, a hot topic in cross-coupling reactions. This positions CAS 1432230-23-3 as a bridge between pharmaceutical and fine chemical synthesis domains.

For researchers sourcing this material, parameters like enantiomeric excess (>98%) and particle size distribution are key purchasing criteria. Suppliers emphasizing batch-to-batch consistency and regulatory support documentation gain competitive advantage in this niche market.

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